molecular formula C7H16N2 B8703283 Piperazine, 2,2,6-trimethyl-, (R)-(9CI)

Piperazine, 2,2,6-trimethyl-, (R)-(9CI)

Cat. No.: B8703283
M. Wt: 128.22 g/mol
InChI Key: MQPNPEQMWQTSAR-ZCFIWIBFSA-N
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Description

Piperazine, 2,2,6-trimethyl-, (R)-(9CI) (CAS: 769897-89-4) is a chiral piperazine derivative characterized by a six-membered ring containing two nitrogen atoms and three methyl substituents at positions 2, 2, and 4. The (R) configuration at the stereogenic center confers distinct physicochemical and biological properties. This compound is synthesized via enantioselective methods, such as triflate alkylation, which ensures high stereochemical purity . Piperazine derivatives are widely explored in medicinal chemistry due to their versatility as building blocks for pharmaceuticals, particularly in central nervous system (CNS) agents and antimicrobials.

Key properties include:

  • Molecular formula: C₇H₁₆N₂
  • Molecular weight: 128.22 g/mol
  • Stereochemistry: (R)-configuration at the 6-position .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(6R)-2,2,6-trimethylpiperazine

InChI

InChI=1S/C7H16N2/c1-6-4-8-5-7(2,3)9-6/h6,8-9H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

MQPNPEQMWQTSAR-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CNCC(N1)(C)C

Canonical SMILES

CC1CNCC(N1)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences between Piperazine, 2,2,6-trimethyl-, (R)-(9CI) and related compounds:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Method
Piperazine, 2,2,6-trimethyl-, (R)-(9CI) 769897-89-4 2,2,6-trimethyl C₇H₁₆N₂ 128.22 Chiral building block; CNS drug synthesis Triflate alkylation
Piperazine, 1,4-dihydroxy-2,2,5,6-tetramethyl-, trans- (9CI) 118176-39-9 1,4-dihydroxy; 2,2,5,6-tetramethyl C₈H₁₈N₂O₂ 174.24 Potential antioxidant or chelator Not specified
Piperazine, 3-methyl-1-(4-methylphenyl)- (9CI) 180622-24-6 3-methyl; 1-(4-methylphenyl) C₁₂H₁₈N₂ 190.29 Pharmacological studies (anxiolytics) Substitution reactions
Piperazine, 2,4,6-trimethyl-1-nitroso-, cis- (9CI) 74022-96-1 2,4,6-trimethyl; 1-nitroso (cis) C₇H₁₅N₃O 157.22 Nitroso derivatives for chemical probes Nitrosation of parent compound
Piperazine, 4-acetyl-2-ethyl-1-methyl- (7CI,8CI) 4791-31-5 4-acetyl; 2-ethyl; 1-methyl C₉H₁₈N₂O 170.25 Intermediate in organic synthesis Multicomponent reactions

Research Findings and Industrial Relevance

  • Photoredox Catalysis : Recent advances in C-H functionalization allow site-selective alkylation of piperazines, enabling the synthesis of complex derivatives like 2,2,6-trimethyl variants .
  • Environmental Degradation : Piperazine moieties are susceptible to oxidative degradation by manganese oxides, with dealkylation and hydroxylation occurring at the nitrogen centers .
  • Chiral Synthesis: Asymmetric methods, such as Mitsunobu cyclization, are critical for producing enantiopure piperazines for pharmaceutical applications .

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